molecular formula C14H19NO B6456529 (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2753435-74-2

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane

Cat. No. B6456529
CAS RN: 2753435-74-2
M. Wt: 217.31 g/mol
InChI Key: CABCSZQBHQYZIV-PBWFPOADSA-N
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Description

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane is a heterocyclic compound that is widely used in the field of organic chemistry. It is a bicyclic compound that contains a benzyl group and a methoxy group. It is a versatile organic compound that can be used in a variety of applications, including synthesis, drug discovery, and biochemistry. This compound has been extensively studied in the scientific community, and its properties and applications have been well-documented.

Mechanism of Action

The exact mechanism of action of (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. It may also act as a ligand, binding to certain proteins and changing their structure and/or function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane are not fully understood. However, it has been suggested that this compound may have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it may have the ability to modulate the activity of certain enzymes and receptors, which could have an effect on various biological processes.

Advantages and Limitations for Lab Experiments

The use of (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane in laboratory experiments has several advantages and limitations. The main advantage of this compound is its versatility, as it can be used in a variety of applications. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, the exact mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.

Future Directions

The future directions for (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane are numerous. Further research is needed to better understand the exact mechanism of action of this compound and to determine its potential therapeutic applications. In addition, further research is needed to explore the potential uses of this compound in organic synthesis, drug discovery, and biochemistry. Finally, further research is needed to explore the potential side effects of this compound, as well as its potential toxicity.

Synthesis Methods

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane can be synthesized in a number of different ways. One of the most common methods is via a Friedel-Crafts alkylation reaction. This involves the reaction of an aromatic compound, such as benzene, with an alkyl halide, such as ethyl bromide, in the presence of an aluminum chloride catalyst. The resulting product is a bicyclic compound containing a benzyl group and a methoxy group. Other methods of synthesis include the use of a Wittig reaction and a Pictet-Spengler reaction.

Scientific Research Applications

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane is widely used in scientific research due to its versatile properties. It has been used in a variety of fields, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound can be used as a starting material for the synthesis of other compounds. In drug discovery, it can be used to identify potential drug candidates. In biochemistry, it can be used to study the structure and function of proteins and other biological molecules.

properties

IUPAC Name

(1S,5R)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-16-14-12-7-13(14)10-15(9-12)8-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCSZQBHQYZIV-PBWFPOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]2C[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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